

Sensory comparison of 2-Ethyl-6-methylpyrazine with other alkylpyrazines

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Compound of Interest

Compound Name: **2-Ethyl-6-methylpyrazine**

Cat. No.: **B077461**

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A Comprehensive Sensory Comparison of **2-Ethyl-6-methylpyrazine** and Other Key Alkylpyrazines

For researchers, scientists, and professionals in drug development, understanding the nuanced sensory profiles of flavor compounds is paramount. Alkylpyrazines, a class of heterocyclic aromatic compounds, are significant contributors to the desirable roasted, nutty, and baked aromas in a vast array of food products and can also influence the palatability of pharmaceutical formulations. This guide provides a detailed sensory comparison of **2-Ethyl-6-methylpyrazine** with other notable alkylpyrazines, supported by quantitative data and detailed experimental methodologies.

Quantitative Sensory Data of Alkylpyrazines

The sensory impact of a pyrazine is largely determined by its chemical structure, including the nature and position of its alkyl substituents, and its concentration. The odor threshold, the lowest concentration detectable by the human nose, is a critical quantitative measure of a compound's aromatic potency.

Alkylpyrazine	Odor/Flavor Descriptors	Odor Threshold in Water (ppb)
2-Ethyl-6-methylpyrazine	Roasted baked potato, nutty, roasted hazelnut. [1]	Not available in cited literature. Its high Odor Activity Value (OAV) in some food systems suggests a significant sensory impact.
2-Methylpyrazine	Nutty, roasted, cocoa, coffee, slightly sweet. [2]	35,000 [2]
2,3-Dimethylpyrazine	Roasted, nutty, coffee, chocolate, earthy. [2]	2,500 [2]
2,5-Dimethylpyrazine	Nutty, roasted peanut, potato, chocolate. [2]	800 [2]
2,6-Dimethylpyrazine	Roasted, nutty, coffee, earthy. [2]	460 [2]
2-Ethylpyrazine	Roasted, nutty, coffee, earthy. [2]	6,000 [2]
2-Ethyl-3-methylpyrazine	Roasted, nutty, earthy, cocoa.	1.0
2-Ethyl-5-methylpyrazine	Roasted peanut, nutty, earthy. [2]	0.4 [2]
2,3,5-Trimethylpyrazine	Nutty, baked potato, roasted peanut, cocoa. [2]	400 [2]
2-Ethyl-3,5-dimethylpyrazine	Cocoa, chocolate, nutty, burnt almond. [2]	1 [2]

Experimental Protocols for Sensory Analysis

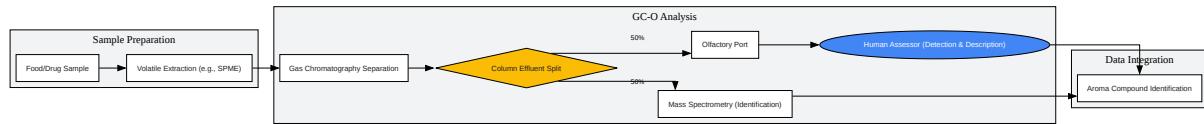
To ensure objective and reproducible sensory data, standardized methodologies are employed. Two key techniques used in the evaluation of pyrazines are Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

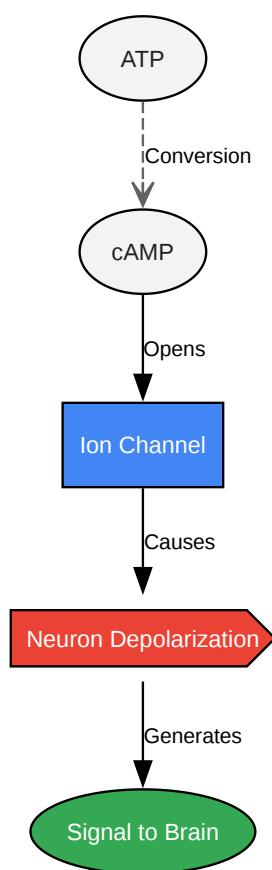
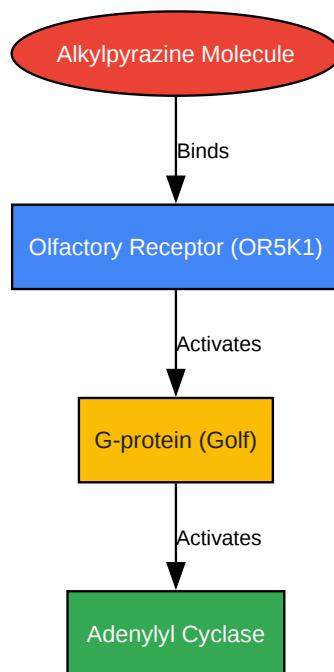
Gas Chromatography-Olfactometry (GC-O)

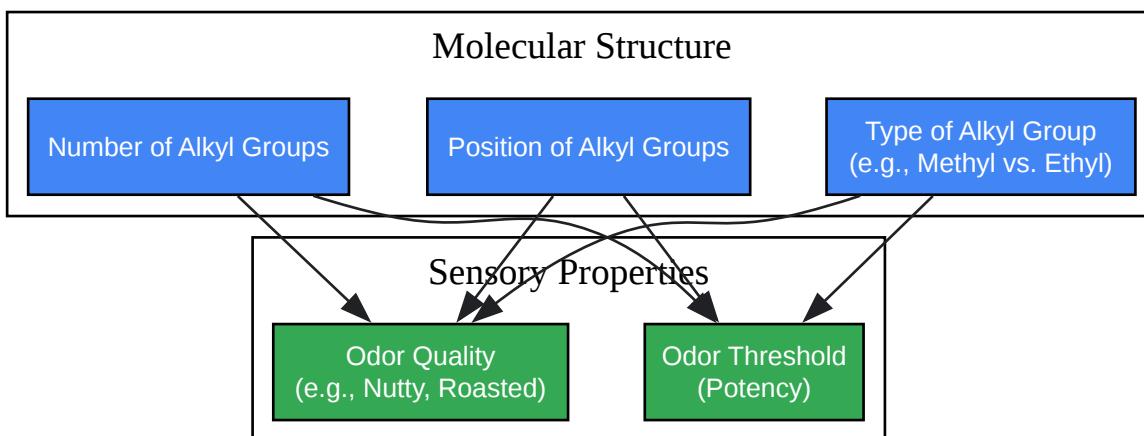
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its aroma.

Methodology:

- **Sample Preparation:** A volatile extract of the sample is prepared using methods such as solvent extraction or solid-phase microextraction (SPME).
- **Gas Chromatographic Separation:** The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
- **Dual Detection:** The effluent from the column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer) for compound identification, while the other is sent to an olfactory port.
- **Sensory Evaluation:** A trained sensory panelist or assessor sniffs the effluent from the olfactory port and records the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated.
- **Data Analysis:** The data from the chemical detector and the olfactometry results are combined to identify the aroma-active compounds.







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References

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